molecular formula C19H25N3O2 B2634109 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide CAS No. 1396875-89-0

4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2634109
CAS No.: 1396875-89-0
M. Wt: 327.428
InChI Key: WQXRMYDZXSASNP-UHFFFAOYSA-N
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Description

4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, naphthalene, and appropriate alkylating agents.

    Alkylation: Piperazine is first alkylated with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group.

    Naphthylmethylation: The intermediate is then reacted with naphthalen-1-ylmethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution on the naphthalene ring can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
  • 4-(2-hydroxypropyl)-N-(phenylmethyl)piperazine-1-carboxamide

Uniqueness

4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its hydroxypropyl group and naphthalen-1-ylmethyl moiety may contribute to its unique biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-(2-hydroxypropyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15(23)14-21-9-11-22(12-10-21)19(24)20-13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15,23H,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXRMYDZXSASNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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